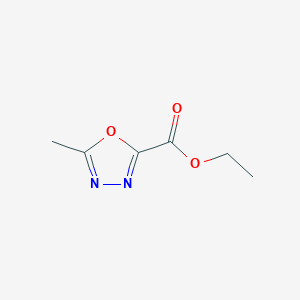

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWXWCDHGTWBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539808 | |

| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-36-4 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document outlines a detailed, three-step synthetic protocol and provides guidance on the expected analytical characterization of the target compound.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including the antiretroviral drug Raltegravir. This guide details a robust synthetic route and the expected analytical profile for this important compound.

Synthesis Protocol

The synthesis of this compound is achieved through a three-step process commencing with commercially available reagents. The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydrazinyl-2-oxoacetate

-

Under a nitrogen atmosphere, dissolve diethyl oxalate (1.0 eq) in ethanol.

-

Cool the solution to between -25°C and -20°C.

-

Slowly add a solution of hydrazine hydrate (0.95-1.0 eq) in ethanol dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir overnight at a temperature between 0°C and 5°C.

-

Monitor the reaction to completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield ethyl 2-hydrazinyl-2-oxoacetate. The product can be purified by recrystallization from acetonitrile if necessary.

Step 2: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

-

Dissolve ethyl 2-hydrazinyl-2-oxoacetate (1.0 eq) in ethanol and cool the solution to between -20°C and -15°C.

-

Slowly add acetic anhydride (1.25 eq) dropwise.

-

After the addition, allow the reaction to stir at 0°C to 5°C for 4 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction to completion by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain a solid.

-

The crude solid can be slurried in toluene and filtered to remove residual acetic acid. Dry the solid to obtain ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

Step 3: Synthesis of this compound

-

Under a nitrogen atmosphere, suspend ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq) in toluene.

-

Add phosphorus oxychloride (POCl₃, approx. 1.02 eq).

-

Heat the mixture with stirring. An exotherm may be observed as the internal temperature rises to 80-85°C, causing the solvent to reflux.

-

Maintain this temperature for 1 hour, then increase the temperature to 100°C and hold for 4 hours to ensure the reaction goes to completion.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol | |

| CAS Number | 37641-36-4 | |

| Appearance | Expected to be a solid or oil | |

| Purity | >97% (typical for commercial samples) |

Spectroscopic Characterization (Expected Data)

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.65 | Singlet | 3H | -CH₃ (on oxadiazole ring) |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (ester) |

| ~163.0 | C -5 of oxadiazole ring |

| ~158.0 | C -2 of oxadiazole ring |

| ~63.0 | -O-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

| ~11.0 | -CH₃ (on oxadiazole ring) |

Table 3: Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1740-1720 | C=O stretch (ester) |

| ~1640-1620 | C=N stretch (oxadiazole ring) |

| ~1250-1200 | C-O stretch (ester) |

| ~1050-1000 | C-O-C stretch (oxadiazole ring) |

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 156.05 | [M]⁺ (Molecular Ion) |

| 111.04 | [M - OCH₂CH₃]⁺ |

| 83.03 | [M - COOCH₂CH₃]⁺ |

Safety Precautions

The synthesis of this compound involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns. Handle with extreme care.

-

Acetic Anhydride: Corrosive and lachrymatory. Causes burns upon contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined three-step synthesis is efficient and utilizes readily available starting materials. While experimental characterization data is not widely published, the expected spectroscopic data provided herein offers a valuable reference for researchers working with this important heterocyclic intermediate. Adherence to the described protocols and safety precautions will enable the successful and safe production of this valuable compound for applications in drug discovery and development.

"Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec)"

A Technical Guide to the Spectroscopic Profile of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the spectroscopic characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of reported synthetic methods and predicted spectroscopic data to serve as a valuable resource for researchers working with this and structurally related compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 37641-36-4

-

Molecular Formula: C₆H₈N₂O₃

-

Molecular Weight: 156.14 g/mol

-

Physical Form: Solid

-

Melting Point: 43-45°C

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are calculated based on established principles of NMR, IR, and mass spectrometry and can be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.60 | Singlet (s) | 3H | -CH₃ (on ring) |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C =O (Ester) |

| ~159.0 | C -5 (Carbon on oxadiazole ring) |

| ~158.0 | C -2 (Carbon on oxadiazole ring) |

| ~63.0 | -O-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

| ~11.0 | -CH₃ (on ring) |

Solvent: CDCl₃

Note: For comparison, the reported ¹³C NMR data for the related potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate in D₂O shows peaks at 166.7, 161.3, 159.3, and 10.4 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-3000 | Medium | C-H stretch (Alkyl) |

| ~1740-1760 | Strong | C=O stretch (Ester) |

| ~1640-1660 | Medium | C=N stretch (Oxadiazole) |

| ~1200-1300 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 156.05 | High | [M]⁺ (Molecular Ion) |

| 111.04 | Medium | [M - OCH₂CH₃]⁺ |

| 83.03 | Medium | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

While specific experimental parameters for the acquisition of the above spectra are not detailed in publicly available literature, the following provides a general methodology for the spectroscopic analysis of a small organic molecule like this compound.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of ethyl 2-(2-acetylhydrazineyl)-2-oxoacetate with a dehydrating agent. A reported method is as follows:

To a mixture of ethyl 2-(2-acetylhydrazineyl)-2-oxoacetate (1.0 equivalent) in dichloromethane (DCM), triethylamine (TEA, 1.3 equivalents) and tosyl chloride (TosCl, 1.2 equivalents) are added at 0°C. The reaction mixture is then stirred at 15°C for approximately 3 hours to yield the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the compound can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for small, volatile molecules. For less volatile compounds, Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

"physicochemical properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate"

A Technical Guide to Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. This heterocyclic compound is a significant building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2]

Core Physicochemical Properties

This compound, with the CAS number 37641-36-4, is a member of the 1,3,4-oxadiazole class of compounds.[3][4] Its molecular structure and properties are foundational to its utility in chemical synthesis. The quantitative physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H8N2O3 | [3][5][6][7][8][9] |

| Molecular Weight | 156.14 g/mol | [3][5][6][7][8][9] |

| Boiling Point | 238 °C | [10] |

| Density | 1.207 g/cm³ | [10] |

| Flash Point | 98 °C | [10] |

| pKa (Predicted) | -4.10 ± 0.10 | [10] |

| LogP (Computed) | 0.55472 | [5] |

| Topological Polar Surface Area (TPSA) | 65.22 Ų | [5] |

| Storage Temperature | 2-8 °C | [10] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process that avoids the use of highly toxic and corrosive reagents, making it suitable for larger-scale production.[11]

Detailed Synthesis Protocol

A patented method outlines a three-step synthesis pathway.[11] This process is designed for safety, high yield, and the use of inexpensive raw materials.[11]

-

Step 1: Formation of Monoalkyl Oxalate Hydrazide: The process begins with an ammonolysis reaction between a dialkyl oxalate (e.g., diethyl oxalate) and hydrazine hydrate. This reaction yields a monoalkyl oxalate hydrazide.[11]

-

Step 2: Acylation Reaction: The monoalkyl oxalate hydrazide is then subjected to an acylation reaction with a fatty acid anhydride, such as acetic anhydride.[11] This step produces a 2-acylhydrazide-monoalkyl oxalate intermediate.[11] For instance, reacting ethyl oxalate hydrazide with acetic anhydride yields 2-acetylhydrazide-oxalic acid monoethyl ester.[11]

-

Step 3: Dehydration and Cyclization: The final step involves a dehydration and ring-closure reaction of the intermediate.[11] Using a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent such as toluene, the 2-acylhydrazide-monoalkyl oxalate is converted into the target product, this compound.[11]

Role in Medicinal Chemistry and Drug Development

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component in compounds exhibiting a wide array of biological activities.[12] These activities include antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[12]

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of its corresponding potassium salt, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.[1] This potassium salt is a key building block for important antiviral drugs, including Letermovir and Raltegravir.[1]

Broad Biological Potential

The structural motif of this compound is valuable for developing novel therapeutic agents. Its utility as an intermediate allows for the creation of more complex molecules with potential antimicrobial and anti-inflammatory effects.[2] The broader class of 1,3,4-oxadiazole derivatives has been extensively studied for various applications in medicine and agriculture.[12]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. 37641-36-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 37641-36-4 CAS MSDS (5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Crystal Structure Analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on the structural elucidation of these molecules, which is fundamental for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Introduction to 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have been extensively studied and have shown promise in various therapeutic areas.[1][2] Their biological activity is often attributed to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore crucial for the development of potent and selective drug candidates.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylate Derivatives

The synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives typically involves the cyclization of a corresponding acylhydrazide. A general synthetic pathway is outlined below.

Caption: General synthetic scheme for 5-methyl-1,3,4-oxadiazole-2-carboxylate esters.

A specific example is the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.[1]

Experimental Protocol: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate[1]

A mixture of 5-(2-hydroxyphenyl)tetrazole (2.0 g, 12.3 mmol) and acetic anhydride (6.3 g, 61.5 mmol) was heated under reflux for 2 hours. The reaction mixture was then poured into an ice/water mixture. The resulting precipitate was filtered, washed with cold water, and dried under a vacuum to yield the title compound as a white solid.

Crystal Structure Analysis

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystallographic Data for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

The crystal structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate has been determined, and its crystallographic data are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6335 (6) |

| b (Å) | 16.925 (3) |

| c (Å) | 9.5078 (6) |

| β (°) | 92.113 (6) |

| Volume (ų) | 1066.7 (2) |

| Z | 4 |

| Density (calculated) | 1.359 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Crystal Size (mm³) | 0.50 × 0.36 × 0.16 |

Data obtained from the publication by dos Santos et al. (2014).[1]

Molecular Geometry

In the crystal structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, the benzene and oxadiazole rings are nearly coplanar, with a dihedral angle of 4.14 (2)° between them.[1] However, the ester group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 82.69 (9)°.[1]

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure involves several key steps, from crystal growth to data analysis and structure refinement.

Caption: Workflow for single-crystal X-ray structure determination.

Crystallization Protocol[1]

Crystals of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in chloroform (CDCl₃).[1]

Data Collection and Refinement[1]

X-ray diffraction data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL-97 software.[1]

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a range of biological activities, with anticancer activity being a prominent area of investigation. One of the potential mechanisms of action for their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK).

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with the progression of various cancers. Inhibition of the FAK signaling pathway can lead to reduced tumor growth and metastasis.

Caption: Simplified FAK signaling pathway and potential inhibition by 1,3,4-oxadiazole derivatives.

This guide provides a foundational understanding of the crystal structure analysis of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives. The presented data and protocols are essential for researchers engaged in the design and development of novel therapeutic agents based on this important heterocyclic scaffold. Further crystallographic studies on a wider range of derivatives are encouraged to build a comprehensive structure-activity relationship database.

References

Technical Guide: Physicochemical Properties and Synthesis Workflow of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 156.14 g/mol | [1][2][3][4][5][6] |

| CAS Number | 37641-36-4 | [1][2][7] |

| Physical State | White to Yellow Solid | [1] |

| Melting Point | 43 to 45 °C | [1] |

| Boiling Point (Predicted) | 238.0 ± 23.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.207 ± 0.06 g/cm³ at 20 °C | [1] |

| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [1] |

Solubility Profile

Currently, specific quantitative data on the solubility of this compound in common organic solvents is not extensively documented in publicly accessible literature. However, an analysis of its synthesis and purification procedures provides valuable qualitative insights into its solubility characteristics.

Qualitative Solubility Observations:

The synthesis of this compound has been reported using various organic solvents, indicating its solubility in these media. For instance, one synthetic route involves the use of tetrahydrofuran (THF) as a reaction solvent.[8] The subsequent workup and purification steps employ ethyl acetate and petroleum ether , suggesting that the compound is soluble in ethyl acetate and likely less soluble in petroleum ether, a common characteristic utilized in column chromatography for purification.[8]

Another synthetic method describes a dehydration ring-closure reaction where solvents such as toluene , n-heptane , methyl isobutyl ketone (MIBK) , 2-methyltetrahydrofuran , cyclohexane , acetonitrile , xylene , 1,3,5-trimethylbenzene , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) can be used.[9] This wide range of solvents, from nonpolar to polar aprotic, suggests that this compound possesses a degree of solubility in a diverse set of organic media.

Based on these observations, the compound is expected to be soluble in polar aprotic solvents like THF, ethyl acetate, and acetonitrile, as well as in aromatic hydrocarbons such as toluene. Its solubility in nonpolar aliphatic hydrocarbons like petroleum ether and n-heptane is likely lower, a property that is exploited for purification by chromatography and recrystallization.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from reported literature.

Reaction:

-

To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in tetrahydrofuran (THF), add Lawesson's reagent (1.1 equivalents).[8]

-

Stir the reaction mixture at 75 °C for 3 hours.[8]

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.[8]

-

Add decolourising charcoal and stir the mixture at 18 °C for 16 hours.[8]

-

Filter the mixture to remove the charcoal.[8]

-

Concentrate the filtrate under reduced pressure.[8]

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:7 v/v) as the eluent to obtain the final product.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 37641-36-4 CAS MSDS (5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 37641-36-4|this compound|BLD Pharm [bldpharm.com]

- 8. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

Quantum Chemical Calculations for 1,3,4-Oxadiazole Ring Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities.[1][2][3][4] Understanding the intrinsic stability of this ring system is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the quantum chemical calculations used to evaluate the stability of the 1,3,4-oxadiazole ring, supplemented with relevant experimental protocols for synthesis and characterization.

Computational Approaches to 1,3,4-Oxadiazole Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and stability of heterocyclic compounds like 1,3,4-oxadiazole.[5][6] These methods provide insights into molecular geometries, aromaticity, and reactivity.

Density Functional Theory (DFT) Calculations

DFT methods, especially the B3LYP functional, are widely employed to study the properties of 1,3,4-oxadiazole derivatives.[6][7][8][9][10] The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets like 6-311+G** or 6-311++G(2d,2p) being commonly used for geometry optimization and energy calculations.[9][10][11]

Computational Workflow for Stability Analysis:

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Biological Activity and DFT Studies of 1,3,4-oxadiazol...: Ingenta Connect [ingentaconnect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation | Semantic Scholar [semanticscholar.org]

- 10. scirp.org [scirp.org]

- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

A Technical Guide to the Thermal Stability and Decomposition of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information from studies on analogous 1,3,4-oxadiazole derivatives to project its thermal behavior. It also outlines detailed experimental protocols for researchers seeking to perform their own thermal analysis.

The 1,3,4-oxadiazole moiety is a critical pharmacophore in modern drug discovery, valued for its metabolic stability and diverse biological activities.[1][2] Understanding the thermal properties of molecules incorporating this scaffold is paramount for ensuring drug substance and product stability, informing manufacturing processes, and meeting regulatory requirements. In general, 1,3,4-oxadiazole derivatives are recognized for their high chemical and thermal stability.[3]

Predicted Thermal Profile

Based on thermal analyses of various 1,3,4-oxadiazole derivatives, it is anticipated that this compound possesses good thermal stability. Studies on energetic materials containing the 1,3,4-oxadiazole ring have indicated that decomposition temperatures typically exceed 150 °C, with some compounds stable up to 276 °C.[4] For a non-energetic small molecule like the subject of this guide, a decomposition onset in a similar or higher range would be expected.

The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Hypothetical Thermal Analysis Data

The following tables present hypothetical, yet realistic, data that could be expected from a comprehensive thermal analysis of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | ~ 210 °C | The temperature at which significant mass loss begins. |

| Temperature of Max Decomposition Rate (Tmax) | ~ 235 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | ~ 45% | Corresponds to the initial fragmentation of the molecule. |

| Mass Loss (Step 2) | ~ 30% | Corresponds to the further breakdown of larger fragments. |

| Final Residue @ 600 °C | < 5% | The percentage of material remaining at high temperature. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Description |

| Melting Point (Tm) | ~ 85 °C | Endothermic peak corresponding to the solid-to-liquid phase transition. |

| Onset of Decomposition | ~ 215 °C | Exothermic event indicating the start of decomposition. |

| Decomposition Enthalpy (ΔHd) | -350 J/g | The heat released during the decomposition process. |

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following are standard protocols for TGA and DSC analysis of a small organic molecule like this compound.

Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air, if investigating oxidative decomposition) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass change (%) and the first derivative of the mass change (%/°C) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to a temperature above the melting point (e.g., 120 °C) at 10 °C/min to observe the melting endotherm.

-

For decomposition studies, heat from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow (mW) as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Integrate the peak areas to determine the enthalpy changes (ΔH).

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal analysis experiment.

Proposed Decomposition Pathway

While the exact decomposition mechanism requires detailed experimental investigation (e.g., using TGA-MS or Py-GC-MS), a plausible thermal decomposition pathway for this compound can be proposed based on its chemical structure. The initial fragmentation is likely to occur at the ester group and through the cleavage of the oxadiazole ring, which is the least stable part of the molecule under thermal stress.

References

Hydrolysis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical hydrolysis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate to its corresponding carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including those for antiviral drugs like Letermovir and Raltegravir.[1] This document details the experimental protocols, quantitative data from relevant studies, and visual representations of the chemical process and workflow.

I. Reaction Overview and Significance

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. For the specific substrate, this compound, this hydrolysis is typically achieved under basic conditions. The resulting carboxylic acid is a valuable building block in medicinal chemistry due to the presence of the 1,3,4-oxadiazole ring, a common motif in bioactive molecules.

II. Quantitative Data on Hydrolysis Conditions

The following table summarizes various reported and analogous conditions for the hydrolysis of oxadiazole-based esters, providing a comparative overview of reagents, solvents, reaction times, temperatures, and yields.

| Starting Material | Base | Solvent System | Temperature | Time | Yield | Reference |

| This compound | Potassium trimethylsilanolate | Ether | Room Temperature | Not Specified | ~95% (as potassium salt) | [1] |

| 2,5-dialkyl-1,3,4-oxadiazole ester | Sodium Hydroxide (NaOH) | Methanol/Water | 50°C | 1 hour | 54-68% | [2] |

| General Methyl/Ethyl Esters | Lithium Hydroxide (LiOH) | Methanol/Water or THF/Water | Room Temperature | 1 hour | Not Specified | [3] |

| General Methyl/Ethyl Esters | Sodium Hydroxide (NaOH) | Methanol/Water/THF | Not Specified | Not Specified | Not Specified | [4] |

| General Methyl/Ethyl Esters | Potassium Hydroxide (KOH) | Ethanol/Water | Not Specified | Not Specified | Not Specified | [4] |

III. Detailed Experimental Protocols

This section provides detailed methodologies for the base-catalyzed hydrolysis of this compound.

Protocol 1: Hydrolysis using Sodium Hydroxide in a Methanol/Water System

This protocol is adapted from a procedure for the hydrolysis of structurally similar 2,5-dialkyl-1,3,4-oxadiazole esters.[2]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard glassware for workup

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

-

Add Sodium Hydroxide (approximately 10 equivalents) to the solution.

-

Attach a condenser to the flask and heat the reaction mixture to 50°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with 1 M HCl until the pH is acidic.

-

The resulting carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol).

IV. Visual Representations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation of this compound to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid via base-catalyzed hydrolysis.

Caption: Chemical hydrolysis of the ethyl ester to its carboxylic acid.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the hydrolysis and subsequent workup.

Caption: General workflow for the hydrolysis experiment.

References

Tautomerism in 5-Substituted-1,3,4-Oxadiazole Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism in 5-substituted-1,3,4-oxadiazole systems, a crucial aspect for understanding their chemical reactivity, biological activity, and for the rational design of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its potential tautomeric nature significantly influences its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capabilities, which in turn affect drug-receptor interactions and pharmacokinetic profiles.

Core Concepts of Tautomerism in 1,3,4-Oxadiazoles

Tautomerism in 5-substituted-1,3,4-oxadiazole systems primarily involves the migration of a proton between a heteroatom within the oxadiazole ring and an exocyclic atom at the 2-position. The most prevalent forms of tautomerism observed in these systems are thione-thiol, oxo-enol (or keto-enol), and amino-imino tautomerism, depending on the nature of the substituent at the 2-position.

Thione-Thiol Tautomerism

When the 2-position of the 1,3,4-oxadiazole ring is substituted with a mercapto group (-SH), a prototropic equilibrium exists between the thiol and thione forms.[1] Spectroscopic evidence from various studies, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, consistently indicates that the thione form is the predominant tautomer in solution.[2]

Caption: Thione-thiol equilibrium in 5-substituted-1,3,4-oxadiazoles.

Oxo-Enol (Keto-Enol) Tautomerism

For 5-substituted-1,3,4-oxadiazol-2(3H)-ones, an equilibrium between the oxo (amide) and enol (hydroxy) forms is possible. Similar to the thione-thiol case, experimental data suggests that the oxo form is generally more stable and thus the predominant species.

Caption: Oxo-enol equilibrium in 5-substituted-1,3,4-oxadiazoles.

Amino-Imino Tautomerism

In the case of 2-amino-1,3,4-oxadiazoles, the tautomeric equilibrium is between the amino and imino forms. The relative stability of these tautomers can be influenced by the substituent at the 5-position and the surrounding solvent environment. Computational studies have been particularly insightful in elucidating the energetic differences between these forms.

Caption: Amino-imino equilibrium in 5-substituted-1,3,4-oxadiazoles.

Quantitative Data on Tautomeric Equilibria

The quantitative analysis of tautomeric equilibria provides crucial parameters for computational modeling and drug design. The following tables summarize available data for 5-substituted-1,3,4-oxadiazole systems.

Table 1: Acidity Constants (pKa) of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones

| Substituent at C5 | Calculated pKa | Reference |

| Phenyl | 5.8 - 7.1 | [3] |

| 4-tert-Butylphenyl | 6.7 | [3] |

Table 2: Spectroscopic Data Supporting Predominant Tautomeric Forms

| Compound Class | Substituent at C5 | Spectroscopic Method | Key Observation | Predominant Form | Reference |

| 1,3,4-Oxadiazole-2-thiol | 4-Nitrophenyl | IR (KBr) | 2570 cm⁻¹ (S-H) | Thiol in solid state | [4] |

| ¹H NMR (DMSO-d₆) | δ 15.0 ppm (s, 1H, SH) | Thiol in DMSO | [4] | ||

| 1,3,4-Oxadiazole-2-thiol | Phenyl | IR (KBr) | 2560 cm⁻¹ (S-H) | Thiol in solid state | [4] |

| ¹H NMR (DMSO-d₆) | δ 12.33 ppm (s, 1H, SH) | Thiol in DMSO | [4] | ||

| 1,3,4-Oxadiazole-2-thione | 3,4-Dichlorophenyl | IR (KBr) | ~1330 cm⁻¹ (C=S) | Thione in solid state | [5] |

| ¹³C NMR (DMSO-d₆) | δ ~179 ppm (C=S) | Thione in DMSO | [5] |

Experimental Protocols for Tautomerism Studies

The investigation of tautomerism in 5-substituted-1,3,4-oxadiazole systems relies on a combination of synthesis and spectroscopic analysis.

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of acid hydrazides with carbon disulfide in a basic medium.[4][6]

Protocol:

-

Esterification: The desired carboxylic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl ester.

-

Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate in absolute ethanol under reflux to produce the acid hydrazide.[4]

-

Cyclization: The acid hydrazide is dissolved in ethanol, and potassium hydroxide is added. Carbon disulfide is then added dropwise, and the mixture is refluxed for several hours.[4]

-

Acidification and Isolation: After cooling, the reaction mixture is poured into ice water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude 5-substituted-1,3,4-oxadiazole-2-thiol, which is then purified by recrystallization.

Caption: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool to distinguish between tautomers due to the different chemical environments of the protons and carbon atoms.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often used as it can dissolve a wide range of compounds and has a high boiling point.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. For thione-thiol tautomerism, look for a characteristic signal for the -SH proton (typically in the range of δ 12-15 ppm) and the N-H proton (which may be broader).[4] For oxo-enol tautomerism, the O-H proton of the enol form and the N-H proton of the oxo form will have distinct chemical shifts.

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is particularly informative. A signal in the region of δ 175-180 ppm is indicative of a C=S (thione) or C=O (oxo) group, whereas a C-S or C-O single bond would appear at a different chemical shift.[4][5]

-

Variable Temperature NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be recorded at different temperatures. Changes in the chemical shifts and signal coalescence can provide information about the rate of interconversion between the tautomers.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, as different tautomers often exhibit distinct absorption maxima (λ_max).

Protocol:

-

Solvent Selection: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λ_max values and the shape of the absorption bands in different solvents. A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. The equilibrium constant (K_T) can sometimes be estimated from the spectra in different solvent mixtures.

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are widely employed to investigate the relative stabilities of tautomers and the energy barriers for their interconversion.

Protocol:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvent Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed. Calculations are performed in different solvents to understand their influence on the tautomeric equilibrium.

-

Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition state should have exactly one imaginary frequency corresponding to the proton transfer.

-

Data Analysis: The relative Gibbs free energies of the tautomers are used to predict their relative populations at a given temperature. The Gibbs free energy of activation provides information about the kinetic stability of each tautomer.

Caption: A typical computational workflow for studying tautomerism.

This guide provides a foundational understanding of tautomerism in 5-substituted-1,3,4-oxadiazole systems, integrating theoretical concepts with practical experimental and computational methodologies. A thorough consideration of the potential tautomeric forms is indispensable for the successful development of new drugs based on this versatile heterocyclic scaffold.

References

The Electronic Landscape of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide for Researchers

An in-depth exploration of the synthesis, electronic properties, and characterization of a pivotal class of heterocyclic compounds relevant to drug discovery and materials science.

The 1,3,4-oxadiazole moiety, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. When substituted at the 2 and 5 positions, these compounds exhibit a remarkable array of tunable electronic properties, making them attractive scaffolds for the development of novel therapeutic agents and advanced organic electronic materials. This technical guide provides a comprehensive overview of the electronic characteristics of 2,5-disubstituted 1,3,4-oxadiazoles, detailing their synthesis, experimental characterization, and the theoretical underpinnings of their behavior.

Core Electronic Properties and Structure-Activity Relationships

The electronic nature of 2,5-disubstituted 1,3,4-oxadiazoles is intrinsically linked to the electron-deficient character of the central oxadiazole ring. This core influences the molecule's overall electronic distribution, stability, and reactivity. The substituents at the 2 and 5 positions play a crucial role in modulating these properties. Electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the compound's absorption, emission, and charge transport characteristics.[1][2][3]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these structure-property relationships.[2][3][4][5] The HOMO-LUMO energy gap (ΔE) is a key parameter, with a smaller gap generally correlating with higher chemical reactivity and a bathochromic (red) shift in absorption and emission spectra.[6][7] For instance, extending the π-conjugation of the substituents typically leads to a smaller energy gap and a shift to longer wavelengths.[4][8]

Quantitative Electronic Data Summary

The following tables summarize key quantitative data on the electronic properties of various 2,5-disubstituted 1,3,4-oxadiazole derivatives as reported in the literature. These values are influenced by the specific substituents and the solvent used for measurement.

Table 1: Optical Properties of Selected 2,5-Disubstituted 1,3,4-Oxadiazoles

| Compound/Substituents | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Solvent |

| Series 4a-f (varying conjugation) | Varies | 370-500 | Varies | Various organic solvents |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 200-400 | - | - | Dichloromethane |

| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | - | ~337 (2-photon excitation) | - | Not specified |

Data compiled from references[9][10][11].

Table 2: Electrochemical and Computational Data for Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Method |

| Derivatives 4a-f | -6.21 to -5.78 | -1.84 to -1.52 | 4.07 - 4.46 | DFT |

| Derivative 7s (NO2 substituent) | - | - | Minimum in series | DFT |

| Derivative 7j | - | - | Highest in series | DFT |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | ~3.84 | Experimental (Optical) |

Data compiled from references[6][7][10].

Experimental Protocols

The characterization of the electronic properties of 2,5-disubstituted 1,3,4-oxadiazoles relies on a suite of spectroscopic and electrochemical techniques.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and versatile method for the synthesis of these compounds involves the cyclization of diacylhydrazines.[12][13][14][15]

General Protocol:

-

Hydrazide Formation: An appropriate ester is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding acid hydrazide.[12][14]

-

Diacylhydrazine Intermediate: The acid hydrazide is then reacted with an aroyl chloride to form a diacylhydrazine intermediate.[12]

-

Cyclization/Dehydration: The diacylhydrazine is cyclized in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃), polyphosphoric acid, or acetic anhydride, to yield the 2,5-disubstituted 1,3,4-oxadiazole.[12][13][15] The reaction mixture is typically heated, and the product is isolated by pouring the mixture into crushed ice, followed by filtration and recrystallization.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of the compounds, providing insights into the electronic transitions.[16][17]

Methodology:

-

Sample Preparation: Solutions of the synthesized compounds are prepared in a suitable transparent solvent (e.g., chloroform, ethanol, DMSO) at a known concentration.

-

Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a double beam UV-Visible spectrophotometer.[18]

-

Analysis: The wavelength of maximum absorption (λ_max) is determined from the resulting spectrum. This provides information about the energy required for π-π* and n-π* electronic transitions.[16]

Fluorescence Spectroscopy

This technique is used to investigate the emission properties of the compounds, which is crucial for applications in fluorescent probes and organic light-emitting diodes (OLEDs).[8][9]

Methodology:

-

Sample Preparation: Dilute solutions of the compounds are prepared in various organic solvents of differing polarities.[9]

-

Measurement: The sample is excited at its absorption maximum (λ_abs), and the resulting fluorescence emission spectrum is recorded at a 90-degree angle to the excitation beam.

-

Analysis: The wavelength of maximum emission (λ_em) is identified. The difference between λ_abs and λ_em gives the Stokes shift, and the fluorescence quantum yield can also be determined relative to a standard.[8][9] The solvent polarity can influence the position of the emission maxima.[9]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: The compound of interest is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values can then be used to calculate the HOMO and LUMO energy levels using empirical equations, often referenced against the ferrocene/ferrocenium redox couple.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: General synthesis scheme for 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: Workflow for electronic property characterization.

Caption: Influence of substituents on electronic properties.

Conclusion and Future Directions

2,5-Disubstituted 1,3,4-oxadiazoles represent a privileged scaffold in modern chemical research. Their readily tunable electronic properties, coupled with their synthetic accessibility, make them highly valuable for a range of applications. In drug development, these compounds are often used as bioisosteric replacements for amide or ester groups to improve metabolic stability and pharmacokinetic profiles.[1][19] Their luminescent properties are harnessed in the development of OLEDs and fluorescent probes.[1][8][9]

Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse substitution patterns, the fine-tuning of electronic properties for specific applications through rational design and computational screening, and the exploration of their potential in emerging fields such as theranostics and organic photovoltaics. A deeper understanding of the intricate interplay between molecular structure and electronic behavior will continue to drive innovation in both medicine and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. science.eurekajournals.com [science.eurekajournals.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. journalspub.com [journalspub.com]

- 17. researchgate.net [researchgate.net]

- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1] The 1,3,4-oxadiazole motif is a privileged structure, known to impart favorable pharmacokinetic properties and to act as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability.[2] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of novel therapeutic agents.

Key Synthetic Transformations and Applications

This compound serves as a versatile precursor for several key chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. The primary transformations include:

-

Hydrolysis to Carboxylic Acid: The ethyl ester is readily hydrolyzed to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, a crucial intermediate for amide bond formation.

-

Conversion to Potassium Salt: The carboxylic acid can be converted to its potassium salt, a stable intermediate used in the synthesis of antiviral drugs like Letermovir.[4]

-

Formation of Carbohydrazide: The ethyl ester can be reacted with hydrazine hydrate to yield 5-methyl-1,3,4-oxadiazole-2-carbohydrazide, a key building block for synthesizing Schiff bases and other heterocyclic systems.

-

Amide Coupling: The carboxylic acid derivative is readily coupled with a variety of amines to produce a diverse range of N-substituted carboxamides, which are often explored for their biological activities.

The following diagram illustrates the central role of this compound in these synthetic pathways.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Distilled water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value |

| Typical Yield | >90% |

| Purity | High |

| Physical State | White to off-white solid |

Protocol 2: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt

This protocol details the preparation of the potassium salt, a key intermediate for the synthesis of the antiviral drug Letermovir.[4]

Materials:

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester

-

Trimethylsilanol potassium

-

Diethyl ether

-

Stirring apparatus, filtration apparatus.

Procedure:

-

To a slurry of trimethylsilanol potassium (1.0 equivalent) in diethyl ether, add 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (1.0 equivalent) under stirring.[4]

-

Observe the formation of a precipitate as the reaction proceeds, with a color change from white to grayish-white.[4]

-

After the reaction is complete (monitor by TLC), collect the precipitate by filtration.[4]

-

Wash the solid product with diethyl ether and dry to obtain the target potassium salt.[4]

| Starting Material | Reagent | Solvent | Product | Reported Yield | Reference |

| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (0.50g, 3.20mmol) | Trimethylsilanol potassium (411 mg, 3.20 mmol) | Ether | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | 580 mg (quantitative) | [4] |

Protocol 3: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide

This protocol outlines the conversion of the ethyl ester to the corresponding hydrazide.

Materials:

-

This compound

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure carbohydrazide.

| Parameter | Expected Outcome |

| Typical Yield | 85-95% |

| Physical State | White crystalline solid |

Protocol 4: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of N-substituted amides from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.

Materials:

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

-

Desired primary or secondary amine

-

Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

-

Aprotic solvent (e.g., DMF, DCM)

-

Tertiary base (e.g., DIEA, triethylamine)

-

Reaction vessel, magnetic stirrer.

Procedure:

-

Dissolve 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent.

-

Add the coupling agent (e.g., HATU, 1.1 eq.) and a tertiary base (e.g., DIEA, 2.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Coupling Reagent | Base | Solvent | General Yield Range |

| HATU | DIEA | DMF | Good to Excellent |

| HBTU | DIEA | DMF | Good |

| EDC/HOBt | N/A | DCM/DMF | Moderate to Good |

Application in Biological Screening

Derivatives synthesized from this compound are frequently screened for various biological activities. A typical workflow for evaluating the potential of these novel compounds is depicted below.

Example of a Biological Mechanism: Enzyme Inhibition

Many 1,3,4-oxadiazole derivatives function as enzyme inhibitors. For instance, some have been shown to inhibit telomerase or thymidylate synthase, enzymes often overexpressed in cancer cells.[1] The general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the natural substrate from binding and thereby blocking the enzyme's catalytic activity.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole: a privileged structure in antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Page loading... [wap.guidechem.com]

Application Notes and Protocols for the Synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid

Abstract

This document provides a detailed protocol for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid via the hydrolysis of its ethyl ester precursor, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. This procedure is crucial for researchers and professionals in drug development and medicinal chemistry, as the 1,3,4-oxadiazole moiety is a key structural motif in various pharmacologically active compounds. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful conversion and purification of the final product.

Introduction

The 1,3,4-oxadiazole ring is a significant heterocyclic scaffold known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 1,3,4-oxadiazole derivatives is a focal point in medicinal chemistry. 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, such as the antiviral drug Raltegravir. The protocol described herein details the alkaline hydrolysis of this compound, a common and efficient method for obtaining the desired carboxylic acid.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established methods for the hydrolysis of ester groups on 1,3,4-oxadiazole rings.[1]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

pH paper or pH meter

-

Rotary evaporator

-

Recrystallization apparatus (Erlenmeyer flask, funnel, filter paper)

-

Beakers and graduated cylinders

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, this compound, in a mixture of methanol and water. A typical solvent ratio is 4:1 methanol to water (v/v).

-

Addition of Base: To the stirred solution, add a molar excess of sodium hydroxide (typically 1.5 to 2 equivalents). The NaOH can be added as a solid or as an aqueous solution.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to 50 °C using a heating mantle or oil bath.[1] Allow the reaction to stir at this temperature for 1 hour.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1 M HCl until the pH reaches approximately 2-3. This will protonate the carboxylate salt to form the desired carboxylic acid, which may precipitate out of the solution.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization.[1] The resulting solid precipitate of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives.

| Parameter | Starting Material (Ethyl Ester) | Product (Carboxylic Acid) | Reference |

| Molecular Formula | C₆H₈N₂O₃ | C₄H₄N₂O₃ | [2] |

| Molecular Weight | 156.14 g/mol | 128.08 g/mol | |

| Appearance | - | White solid | [3] |

| Reaction Time | - | 1 hour | [1] |

| Reaction Temperature | - | 50 °C | [1] |

| Typical Yield | - | >90% (for similar hydrolyses) | [1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.

Signaling Pathway/Logical Relationship Diagram

Caption: Simplified mechanism of alkaline hydrolysis of the ethyl ester.

References

Application Notes and Protocols: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as a key building block in the synthesis of novel compounds with potential therapeutic applications. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile starting material for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop new drug candidates.

The primary synthetic strategy involves the conversion of the ethyl ester to the corresponding carbohydrazide, which acts as a crucial intermediate for further molecular elaboration. This intermediate can be readily transformed into various bioactive derivatives such as hydrazones and N-substituted amides.

Synthesis of Key Intermediate: 5-methyl-1,3,4-oxadiazole-2-carbohydrazide

The initial and pivotal step in utilizing this compound is its conversion to 5-methyl-1,3,4-oxadiazole-2-carbohydrazide. This hydrazide is the direct precursor for a multitude of bioactive derivatives.

Experimental Protocol: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide

-

Materials:

-

This compound

-

Hydrazine hydrate (80% or 99%)

-

Ethanol (absolute)

-

-

Procedure: